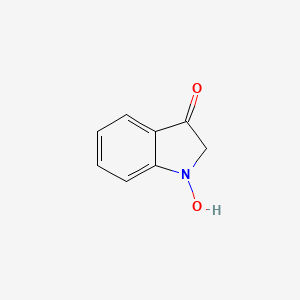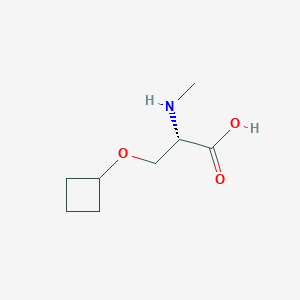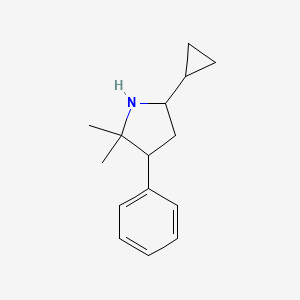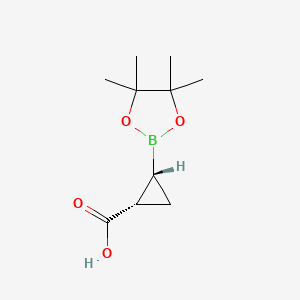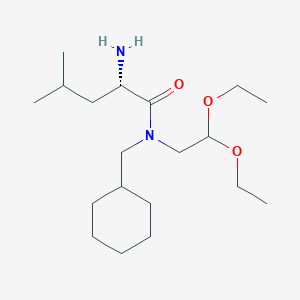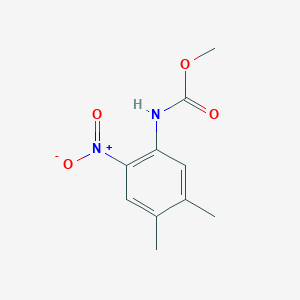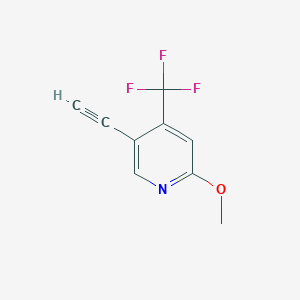
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-(trifluoromethyl)pyridine, which can be synthesized through the reaction of 2-methoxypyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
The ethynylation step involves the introduction of an ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction, where 2-methoxy-4-(trifluoromethyl)pyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium hydride or nucleophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its trifluoromethyl group enhances the stability and bioactivity of these products, making them more effective in pest control and other applications.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.
Uniqueness
5-Ethynyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of both the ethynyl and methoxy groups, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for versatile chemical modifications and enhances the compound’s potential in scientific research and industrial applications.
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
5-ethynyl-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3NO/c1-3-6-5-13-8(14-2)4-7(6)9(10,11)12/h1,4-5H,2H3 |
InChI Key |
OQQXDOPPFRITAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
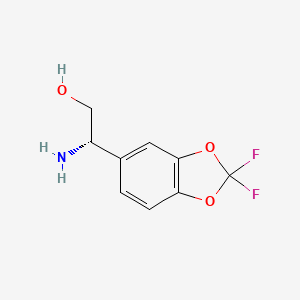
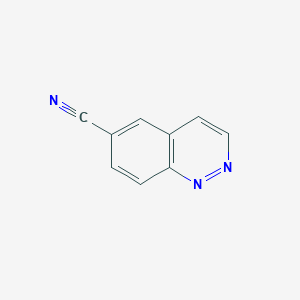
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

